1,1-Dibutylurea

Description

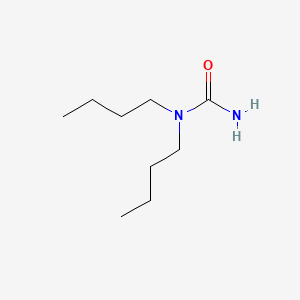

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKKNFLLFBDNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210928 | |

| Record name | Urea, N,N-dibutyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-37-4 | |

| Record name | N,N-Dibutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1,1-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-dibutyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N,n Dibutylurea

Catalytic Synthesis Approaches

Catalytic methods are at the forefront of modern organic synthesis, providing routes to desired products with high efficiency and selectivity under milder conditions. For the synthesis of 1,1-Dibutylurea, both heterogeneous and homogeneous catalytic systems have been explored, with a significant emphasis on the direct utilization of CO2.

Carbonylation of Amines with Carbon Dioxide (CO2)

2 R-NH2 + CO2 → R-NH-CO-NH-R + H2O

Where R represents the butyl group. The removal of the water byproduct is crucial to drive the reaction equilibrium towards the product side.

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recyclability. Various solid catalysts have been investigated for the synthesis of N,N'-disubstituted ureas from amines and CO2.

A range of metal oxides have demonstrated catalytic activity for the synthesis of this compound from n-butylamine and CO2.

Cerium Dioxide (CeO2): CeO2 has emerged as a highly effective and reusable heterogeneous catalyst for the direct synthesis of ureas from CO2 and amines. rsc.orgepa.gov It has shown superior activity in the synthesis of 1,3-dibutylurea (a synonym for this compound) compared to other tested metal oxides. researchgate.netlookchem.com The catalytic activity of CeO2 is significantly influenced by the solvent, with N-methylpyrrolidone (NMP) being a preferable choice for both activity and selectivity. researchgate.netlookchem.comresearchgate.net The CeO2/NMP system is applicable to various primary alkylamines. researchgate.netmdpi.com The proposed mechanism on CeO2 involves the formation of carbamic acid and carbamate (B1207046) species on the catalyst surface, followed by a nucleophilic attack of an amine on the carbamate to produce the urea (B33335). rsc.orgepa.gov The presence of oxygen vacancies on the CeO2 surface is believed to play a role in the activation of CO2. nih.govresearchgate.net

Manganese Dioxide (MnO2): Different polymorphs of MnO2 have been systematically investigated as heterogeneous catalysts for the synthesis of N,N'-dibutylurea via the catalytic carbonylation of 1-butanamine with CO2. researchgate.netresearchgate.net The catalytic activity is dependent on the crystal structure of MnO2, with δ-MnO2 showing notable performance. researchgate.net The high surface basicity, attributed to a high concentration of lattice oxygen on the surface, and the presence of unsaturated coordination manganese sites are suggested to be critical for the catalytic performance. researchgate.net

Yttria-Stabilized Zirconia (YSZ-8): Yttria-stabilized zirconia, specifically Y0.08Zr0.92O1.96 (YSZ-8), has been successfully employed as a heterogeneous catalyst for the one-pot synthesis of N,N'-dialkylureas from aliphatic primary amines and CO2. researchgate.netmdpi.com Yields of up to 80.60% have been achieved. mdpi.com The presence of oxygen vacancies in the YSZ-8 structure is considered essential for the carbonylation process, as they facilitate the activation of CO2. mdpi.com The reaction mechanism is thought to involve the coordination of a carbonyl oxygen of CO2 to an oxygen vacancy site. mdpi.com

Bismuth(III) Oxide (Bi2O3): While specific data on this compound is limited in the provided search results, Bi2O3 is mentioned as a thermal catalyst for the reaction of amines with CO2 to produce N,N'-dialkylureas. researchgate.net

Potassium-doped Manganese Dioxide (K-doped MnO2): Potassium-doped δ-MnO2 has been reported as a highly active catalyst for the carbonylation of amines with CO2 to produce N,N'-dialkylureas. researchgate.netresearchgate.net This catalyst has demonstrated the ability to achieve high yields, although it may require elevated temperatures and pressures. researchgate.net The incorporation of potassium is believed to enhance the catalytic activity of δ-MnO2. researchgate.net

Table 1: Performance of Metal Oxide Catalysts in N,N'-Dibutylurea Synthesis

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CeO2 | n-butylamine | NMP | 160 | 4.5 | 72.27 | researchgate.net |

| YSZ-8 | 1-butanamine | NMP | 160 | 3.0 | 80.60 | mdpi.com |

| δ-MnO2 | 1-butanamine | NMP | 160 | 5.0 | 41.85 | researchgate.net |

| K-doped δ-MnO2 | Amines | NMP | 160 | 5.0 | High | researchgate.net |

NMP: N-methylpyrrolidone

ZnO/KF/Al2O3: A catalyst system composed of zinc oxide and potassium fluoride (B91410) supported on alumina (B75360) (ZnO/KF/Al2O3) has been designed for the synthesis of cyclic ureas from diamines and CO2. researchgate.net This catalyst is prepared by a stepwise wet-impregnation method. researchgate.net The acidic and basic properties of this catalyst, which can be tuned by varying the composition and calcination temperature, are crucial for its activity and selectivity. researchgate.net While the primary focus of the study was on cyclic ureas, the principles of tuning acid-base sites are relevant for urea synthesis in general.

Sn-Ni-On: Tin-nickel oxide (Sn-Ni-On) is mentioned as an efficient catalyst for the thermal activation of CO2 in the synthesis of N,N'-dialkylureas. researchgate.net

CuO@SiO2: While not directly found for this compound synthesis in the provided results, copper-based catalysts are widely used in CO2 conversion reactions. For instance, CuO/ZnO/Al2O3 nanocatalysts have been synthesized for hydrogen production, demonstrating the utility of mixed oxide systems. tandfonline.comhiroshima-u.ac.jp The preparation method, such as urea-nitrate combustion, can influence the catalyst's properties, including crystal size and dispersion of active phases. tandfonline.com

The use of enzymes as catalysts offers a green and highly selective approach to chemical synthesis.

Immobilized Lipases: While the search results did not provide specific examples of immobilized lipases for the synthesis of this compound from CO2 and butylamine (B146782), enzymatic catalysis is a recognized method for various chemical transformations. The principles of biocatalysis, such as high selectivity and mild reaction conditions, make it a potentially valuable area for future research in this specific synthesis.

Homogeneous catalysts, while often exhibiting high activity and selectivity, can be challenging to separate from the reaction products. Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant attention as a metal-free alternative.

Homogeneous Catalysis: Homogeneous systems for the direct synthesis of organic ureas from amines and CO2 have been investigated, sometimes achieving high yields under relatively mild conditions. nii.ac.jp However, the separation and reuse of these catalysts remain a significant drawback for industrial applications. nii.ac.jp Examples of homogeneous catalysts include cesium carbonate (Cs2CO3) and triphenylstibine oxide (Ph3SbO). nii.ac.jp

Organocatalysis: Bicyclic guanidines have been shown to be effective organocatalysts for the chemical fixation of CO2 into linear and cyclic ureas. researchgate.net These catalysts can operate under mild conditions and offer a metal-free route to urea synthesis. The development of organocatalysts for the synthesis of this compound is an active area of research, aiming to provide more sustainable and cost-effective production methods. mdpi.com

Homogeneous Catalysis and Organocatalysis

Ionic Liquid Mediated Processes (e.g., [Bmim]OH)

The use of ionic liquids (ILs) as catalysts and reaction media has gained attention for the synthesis of ureas from amines and carbon dioxide (CO₂), offering a greener alternative to traditional methods. The basic ionic liquid 1-n-butyl-3-methylimidazolium hydroxide (B78521), [Bmim]OH, has been effectively used as a catalyst for the synthesis of N,N'-dibutylurea from n-butylamine and CO₂. nii.ac.jpresearchgate.net This process can be conducted under solvent-free conditions, which is environmentally advantageous. nii.ac.jp

The reaction involves the direct carbonylation of n-butylamine with CO₂. The efficiency of the reaction is influenced by several parameters, including reaction time, temperature, pressure, and the amount of the ionic liquid catalyst. researchgate.net Research has shown that with an increasing amount of [Bmim]OH and longer reaction times, the yield of N,N'-dibutylurea increases up to a certain point. researchgate.net For instance, a yield of 55.1% was achieved at 170°C and 5.5 MPa of CO₂ pressure after 19 hours in a solvent-free system. researchgate.net The ionic liquid catalyst demonstrated reusability, maintaining its structural integrity and catalytic activity for subsequent reactions. researchgate.net

The proposed mechanism suggests that the ionic liquid activates the amine, facilitating its reaction with CO₂. researchgate.net While the reaction can be performed solvent-free, studies have also explored the use of various organic solvents, with N-methylpyrrole (NMP) and N-methylpyrrole showing slightly higher yields than the solvent-free system under certain conditions. researchgate.net

Table 1: Effect of Reaction Conditions on [Bmim]OH-Catalyzed Synthesis of N,N'-Dibutylurea

| Catalyst Amount (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 15 | 170 | 1.5 | 19 | 25.1 | researchgate.net |

| 15 | 170 | 3.5 | 19 | 48.6 | researchgate.net |

| 15 | 170 | 5.5 | 8 | 52.4 | researchgate.net |

| 15 | 170 | 5.5 | 19 | 55.1 | researchgate.net |

| 20 | 170 | 5.5 | 19 | 55.6 | researchgate.net |

Conditions: 5 mmol of n-butylamine, solvent-free. researchgate.net

Tellurium-Catalyzed Carbonylation

Tellurium can act as a catalyst in the carbonylation of amines with carbon monoxide (CO) to produce corresponding urea derivatives. researchgate.net The reaction for the formation of N,N'-dibutylurea from n-butylamine proceeds with the concurrent production of molecular hydrogen. researchgate.net The catalytic efficacy of this system is attributed to the thermal instability of hydrogen telluride (H₂Te), a proposed intermediate, which decomposes to regenerate elemental tellurium and hydrogen. researchgate.net

The reaction conditions, such as temperature and CO pressure, significantly influence the yield of the urea product. For example, the carbonylation of n-butylamine (100 mmol) with tellurium (1 mmol) at 140°C under 30 kg/cm ² of CO pressure demonstrated reproducible yields of 1,3-dibutylurea. researchgate.net Higher CO pressures were found to be advantageous for the formation of N,N'-dibutylurea. researchgate.net

Interestingly, the addition of nitrobenzene (B124822) to the reaction system was found to suppress the formation of by-products like N-butylformamide and hydrogen, without negatively impacting the urea formation. This is because nitrobenzene is reduced by the H₂Te intermediate, which in turn produces aniline. researchgate.net

Table 2: Tellurium-Catalyzed Carbonylation of n-Butylamine

| Catalyst (mmol) | Additive | Temp (°C) | CO Pressure ( kg/cm ²) | Time (h) | Product Yield (mmol) | Reference |

|---|---|---|---|---|---|---|

| Te (1) | None | 140 | 30 | 5 | 15.9 | researchgate.net |

Conditions: n-Butylamine (100 mmol). researchgate.net

Silver Salt Systems

Silver salts have been utilized as catalysts in various organic transformations involving ureas, although their direct application for the synthesis of acyclic N,N'-dibutylurea from amines and a carbonyl source is not as extensively documented as other methods. The catalytic activity of silver is often observed in cyclization reactions. For instance, silver(I) triflate (AgOTf) has been shown to selectively catalyze the N-cyclization of propargylic ureas to yield imidazolidin-2-ones. researchgate.net This demonstrates the ability of silver catalysts to facilitate C-N bond formation in urea-containing substrates.

In other related syntheses, silver nanoparticles (AgNPs) have been employed as catalysts for the synthesis of N-monosubstituted ureas in water, highlighting the potential of silver in different forms to catalyze urea formation. researchgate.net The synthesis of silver isocyanate (AgNCO) from the reaction of urea with silver nitrate (B79036) (AgNO₃) in aqueous media further points to the reactivity between silver salts and urea-related compounds. tandfonline.com While these examples establish the role of silver in urea chemistry, specific protocols for the direct, high-yield synthesis of N,N'-dibutylurea using silver salt systems from simple amines are less common in the literature compared to other transition metal catalysts.

Reactions Involving Ethylene (B1197577) Carbonate and Amines

A well-established route to N,N'-disubstituted ureas involves the reaction of primary amines with ethylene carbonate. This method provides a safer alternative to phosgene-based syntheses. The reaction between n-butylamine and ethylene carbonate can produce N,N'-dibutylurea, often facilitated by a catalyst. rsc.orgorganic-chemistry.org

Basic metal oxides, such as calcium oxide (CaO), have proven to be effective and recyclable heterogeneous catalysts for this transformation. rsc.orgmdpi.com Using CaO, N,N'-dibutylurea can be obtained in good yields at around 100°C. rsc.org The reaction mechanism is proposed to proceed in two steps: first, the formation of a 2-hydroxyethyl carbamate intermediate from the reaction of ethylene carbonate and the amine, followed by a catalyst-mediated reaction between the carbamate and a second molecule of amine to yield the disubstituted urea. rsc.org

Other catalysts, such as cesium carbonate (Cs₂CO₃), have also been used effectively, promoting the reaction under mild conditions to give excellent yields. thieme.deresearchgate.net Furthermore, enzymatic approaches have been explored, with immobilized Penicillium expansum lipase (B570770) catalyzing the synthesis of 1,3-dibutylurea from ethylene carbonate and butylamine under solvent-free conditions, achieving a yield of 77% at 60°C. bohrium.com

Table 3: Synthesis of N,N'-Dibutylurea from Ethylene Carbonate and n-Butylamine

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| CaO | 100 | 3 | 78 | mdpi.com |

| Cs₂CO₃ | 100 | 0.5 | 92 (GC Yield) | thieme.deresearchgate.net |

Oxidative Carbonylation of Amines

Oxidative carbonylation of primary amines using carbon monoxide (CO) as the carbonyl source is a direct method for synthesizing N,N'-disubstituted ureas. nih.gov This approach typically requires a catalyst and an oxidant.

A variety of transition metal catalysts have been employed for this purpose. For example, tungsten hexacarbonyl (W(CO)₆), in the presence of iodine (I₂) as an oxidant, catalyzes the carbonylation of n-butylamine to N,N'-dibutylurea in good to excellent yields. psu.edugoogle.comorientjchem.org An initial unoptimized reaction reported an 80% yield. google.com

More recently, topological insulators like bismuth selenide (B1212193) (Bi₂Se₃) have been shown to act as efficient catalysts for the oxidative carbonylation of butylamine at a relatively low temperature of 40°C, with 1,3-dibutylurea being the sole product detected. Sulfur, in combination with sodium nitrite (B80452) (NaNO₂) as an oxidant, also forms a highly efficient catalytic system for this transformation, providing excellent conversion and selectivity for 1,3-dibutylurea. The reaction proceeds cleanly with CO, and the NaNO₂ serves to regenerate the sulfur catalyst by oxidizing the hydrogen sulfide (B99878) (H₂S) byproduct.

Table 4: Oxidative Carbonylation of n-Butylamine to N,N'-Dibutylurea

| Catalyst | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| W(CO)₆ | I₂ | - | 80 | google.com |

| Bi₂Se₃ | O₂ | 40 | High |

Solvent-Free and Catalyst-Free Approaches

In line with the principles of green chemistry, methods that avoid the use of solvents and catalysts are highly desirable. N,N'-dibutylurea can be synthesized from primary amines and CO₂ under solvent-free and catalyst-free conditions, although this typically requires elevated temperatures and pressures. organic-chemistry.org Studies have shown that satisfactory yields can be achieved by optimizing reaction parameters like temperature, pressure, and reaction time. For instance, a yield of 72.9% was obtained from n-butylamine and CO₂ at 180°C and 10 MPa after 24 hours without any catalyst or solvent. The proposed mechanism involves the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate, followed by intramolecular dehydration. organic-chemistry.org

An alternative catalyst-free and solvent-free method involves the use of catechol carbonate as a carbonyl source. The reaction of catechol carbonate with an excess of n-butylamine at room temperature (25°C) was found to be complete within one hour, resulting in the quantitative formation of 1,3-dibutylurea. This method is notable for its mild conditions and high efficiency.

Alternative Carboxylation Agents (e.g., CO, organic carbonates)

The synthesis of N,N'-dibutylurea relies on the introduction of a carbonyl group between two butylamine molecules. Various carboxylation agents can be employed for this purpose.

Carbon Monoxide (CO): As detailed in the Oxidative Carbonylation section (2.1.3), carbon monoxide is a common C1 source. nih.gov Catalytic systems utilizing transition metals like tungsten, palladium, or even non-metals like sulfur and selenium, in the presence of an oxidant, effectively convert amines and CO into ureas. psu.edugoogle.com

Carbon Dioxide (CO₂): CO₂ is an abundant, non-toxic, and renewable C1 feedstock. Its direct use in the synthesis of N,N'-dibutylurea from n-butylamine has been demonstrated in various systems, including those mediated by ionic liquids, catalyzed by metal oxides, or proceeding without any catalyst under high pressure and temperature. nii.ac.jpresearchgate.net

Organic Carbonates: Cyclic and acyclic organic carbonates serve as effective carbonylating agents, acting as safer substitutes for phosgene (B1210022).

Ethylene Carbonate: As discussed in section 2.1.2, ethylene carbonate reacts with n-butylamine, often with catalytic activation, to form N,N'-dibutylurea in high yields. rsc.orgthieme.de

Catechol Carbonate: This reagent has been shown to react quantitatively with n-butylamine at room temperature without a catalyst or solvent to produce N,N'-dibutylurea.

These alternative agents provide a range of options for the synthesis of N,N'-dibutylurea, with varying degrees of reactivity, safety profiles, and "green" credentials.

Stoichiometric and Non-Catalytic Synthetic Routes

A primary and highly efficient method for synthesizing N,N'-Dibutylurea is the reaction between butylamine and butyl isocyanate. This reaction is a classic example of nucleophilic addition, where the amino group of butylamine attacks the electrophilic carbonyl carbon of the isocyanate group. The process is typically rapid and exothermic, proceeding with high yield without the need for a catalyst. Research has demonstrated that this reaction can achieve a near-quantitative yield of 99%.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of butylamine initiating a nucleophilic attack on the central carbon of the isocyanate (-N=C=O) group. This leads to the formation of a zwitterionic intermediate, which quickly rearranges through a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The high reactivity of the isocyanate group ensures that the reaction proceeds to completion, making it a straightforward and reliable synthetic route.

Growing environmental and safety concerns have driven the development of synthetic routes that avoid the use of highly toxic phosgene, a traditional precursor for producing the isocyanates needed for urea synthesis.

One of the most promising phosgene-free strategies is the direct carbonylation of amines using carbon dioxide (CO2) as a C1 building block. This approach aligns with green chemistry principles by utilizing a renewable, non-toxic, and abundant feedstock. The direct synthesis of N,N'-dibutylurea from CO2 and n-butylamine has been shown to be effectively catalyzed by various metal oxides. For instance, Cerium(IV) oxide (CeO2) has demonstrated high activity and selectivity for this transformation, particularly when using N-methylpyrrolidone (NMP) as a solvent. Similarly, a Y0.08Zr0.92O1.96 (YSZ-8) mixed oxide has been employed as a robust heterogeneous catalyst, achieving high conversion of butylamine and excellent selectivity to N,N'-dibutylurea under optimized conditions. fishersci.se

Another phosgene-free approach involves the microwave-assisted Staudinger–aza-Wittig reaction. This one-pot, two-step process can synthesize N,N'-disubstituted ureas from alkyl halides and amines under CO2 pressure, proceeding through an isocyanate intermediate generated in situ without phosgene. eaht.org

The table below summarizes key findings from phosgene-free catalytic systems for N,N'-Dibutylurea synthesis.

Table 1: Catalytic Systems for Phosgene-Free Synthesis of N,N'-Dibutylurea from Butylamine and CO2

| Catalyst | Solvent | Temperature (°C) | Time (h) | Butylamine Conversion (%) | N,N'-Dibutylurea Selectivity (%) |

|---|---|---|---|---|---|

| CeO2 | NMP | 150 | 6 | 45 | >99 |

| YSZ-8 | NMP | 160 | 48 | >85 | ~95 |

Derivatization and Functionalization Strategies of N,N'-Dibutylurea

N,N'-Dibutylurea can serve as a versatile building block or be chemically modified for various applications, from analytical chemistry to the construction of complex, functional molecules.

Chemical modification of N,N'-Dibutylurea is crucial for its detection and quantification in various matrices. One key application is in environmental and agricultural studies, where DBU is a known breakdown product of the fungicide benomyl (B1667996). nih.govscispace.com To track its formation and dissipation in soil, isotopic labeling is employed. The use of carbon-14 (B1195169) labeled precursors, such as n-butyl-1-[¹⁴C]butylisocyanate or butyl-1-[¹⁴C]-benomyl, results in the formation of [¹⁴C]-N,N'-dibutylurea. nih.gov This isotopic labeling does not alter the chemical behavior of the molecule but allows for sensitive and specific detection using radioassay techniques like liquid scintillation counting, enabling precise quantification in complex environmental samples. nih.gov

In a different analytical context, the core structure of dibutylurea is synthesized as part of a derivatization strategy for quantifying residual aromatic diisocyanates (e.g., MDI and TDI) in polymer resins. nih.govunicam.it In this method, dibutylamine (B89481) is used as a derivatizing agent that reacts with the highly reactive isocyanate groups of the monomers. nih.govunicam.it This reaction forms stable, complex urea derivatives, such as N'N''-[methylenebis(4,1-phenylene)]bis(N,N-dibutylurea). nih.govunicam.it These derivatives are less reactive and more soluble in the mobile phase used for High-Performance Liquid Chromatography (HPLC), allowing for their stable and accurate quantification with a UV-Vis detector. nih.gov

The N,N'-dibutylurea moiety serves as a foundational component in the synthesis of more elaborate molecular structures. Its ability to act as a precursor for heterocyclic systems or as a structural unit in larger assemblies makes it valuable in materials science and medicinal chemistry.

A significant example is its use in the synthesis of N,N'-dibutylbarbituric acid. This is achieved by reacting N,N'-dibutylurea with malonic acid. The resulting N,N'-dibutylbarbituric acid is a key building block that can function as an electron-acceptor moiety. It has been incorporated into sophisticated push-pull chromophores (D-π-A systems), which are molecules designed to have specific nonlinear optical properties. The butyl groups on the urea-derived core ensure sufficient solubility for both synthesis and characterization of these complex materials.

Furthermore, the dibutylurea structure has been integrated into larger, multi-unit molecules. Examples include 1,5-naphthalene bis(dibutylurea) and N'N''-(2-methyl-1,5-phenylene)bis(N,N-dibutylurea). unicam.itgoogle.com In these architectures, two dibutylurea groups are linked to a central aromatic core, creating molecules with potential applications in supramolecular chemistry, where the urea functionalities can participate in hydrogen bonding to form ordered assemblies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound / N,N'-Dibutylurea (DBU) |

| Acetic anhydride (B1165640) |

| Benomyl |

| Benzylamine |

| Butylamine |

| Butyl isocyanate |

| Carbon dioxide |

| Carbendazim (B180503) (MBC) |

| Cerium(IV) oxide |

| Cyanoacetic acid |

| Dibutylamine |

| Malonic acid |

| Methylene (B1212753) diphenyl diisocyanate (MDI) |

| Methyl 1-(butylcarbamoyl)-2-benzimidazole carbamate |

| N'N''-(2-methyl-1,3-phenylene)bis(N,N-dibutylurea) |

| N'N''-(2-methyl-1,5-phenylene)bis(N,N-dibutylurea) |

| N'N''-[methylenebis(4,1-phenylene)]bis(N,N-dibutylurea) |

| N,N'-dibutylbarbituric acid |

| N,N'-Di-n-butylthiourea |

| N-methylpyrrolidone (NMP) |

| 1,5-naphthalene bis(dibutylurea) |

| Phosgene |

| Toluene diisocyanate (TDI) |

| Triethylamine |

| Trifluoroacetic anhydride (TFAA) |

Advanced Spectroscopic and Analytical Characterization of N,n Dibutylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N,N'-Dibutylurea. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

Detailed studies have reported the characteristic chemical shifts for N,N'-Dibutylurea. In ¹H NMR spectra using a CDCl₃ solvent, the protons of the butyl chains show distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and nitrogen-adjacent methylene (N-CH₂) groups. rsc.org The amide protons (N-H) typically appear as a broad singlet. rsc.org

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. rsc.org The carbonyl carbon (C=O) exhibits a characteristic downfield shift, while the carbons of the butyl chains are observed in the upfield region. rsc.orgspectrabase.com Although less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the urea (B33335) moiety, which is central to understanding its reactivity and interactions. osf.io Specialized techniques like ¹H-¹⁵N HMBC can be used for these assignments. rsc.org

Table 1: NMR Spectroscopic Data for N,N'-Dibutylurea in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.69 | s (broad) | NH |

| ¹H | 3.13-3.18 | m | N-CH ₂ |

| ¹H | 1.43-1.51 | m | N-CH₂-CH ₂ |

| ¹H | 1.32-1.39 | m | CH₂-CH ₂-CH₃ |

| ¹H | 0.90-0.94 | t | CH ₃ |

| ¹³C | 158.5 | - | C=O |

| ¹³C | 40.3 | - | C H₂-N |

| ¹³C | 32.4 | - | N-CH₂-C H₂ |

| ¹³C | 20.0 | - | C H₂-CH₃ |

| ¹³C | 13.8 | - | C H₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of N,N'-Dibutylurea and for studying its fragmentation pathways, which aids in structural confirmation. The compound has a molecular formula of C₉H₂₀N₂O and an exact mass of approximately 172.1576 g/mol . massbank.eunih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, N,N'-Dibutylurea typically shows a molecular ion peak [M]⁺ at m/z 172. nih.govnih.gov The fragmentation pattern is characterized by cleavage of the C-C bonds within the butyl chains and cleavage adjacent to the carbonyl group. libretexts.org Common fragments observed in the mass spectrum include ions at m/z 87 and 74, which can be attributed to specific bond scissions within the molecule. rsc.org Another significant peak is often seen at m/z 57, corresponding to the butyl cation [C₄H₉]⁺. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is also widely used. In positive ion mode, N,N'-Dibutylurea is readily detected as the protonated molecule [M+H]⁺ at m/z 173. massbank.eumassbank.jp Tandem MS (MS/MS) experiments on this precursor ion can provide further structural details by inducing collision-induced dissociation to generate characteristic product ions. massbank.jpmassbank.eu

Table 2: Key Mass Spectrometry Fragments for N,N'-Dibutylurea

| m/z Value | Proposed Fragment | Ionization Method |

|---|---|---|

| 173 | [M+H]⁺ | ESI |

| 172 | [M]⁺ | EI |

| 87 | [CH₃(CH₂)₃NHCO]⁺ | EI |

| 74 | [CH₃(CH₂)₃N]⁺ | EI |

| 57 | [C₄H₉]⁺ | EI |

Data sourced from MassBank and The Royal Society of Chemistry. rsc.orgmassbank.eu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations present in N,N'-Dibutylurea. These two methods are often complementary. mt.com

The IR spectrum of N,N'-Dibutylurea is dominated by strong absorptions characteristic of the urea group. A strong band observed in the region of 1620-1640 cm⁻¹ is typically assigned to the C=O stretching vibration (Amide I band). rsc.org The N-H bending vibration (Amide II band) appears around 1570 cm⁻¹. rsc.org The N-H stretching vibrations are visible as a broad band in the 3300-3350 cm⁻¹ region. rsc.org The aliphatic C-H stretching vibrations of the butyl groups are observed between 2800 and 3000 cm⁻¹. rsc.org

Raman spectroscopy also reveals key vibrational modes. While the C=O stretch is present, Raman spectra can be particularly useful for identifying non-polar bonds and symmetric vibrations. researchgate.net Studies on similar N,N'-disubstituted ureas have utilized Raman spectroscopy to investigate hydrogen bonding interactions and conformational states. rsc.org

Table 3: Principal Vibrational Bands for N,N'-Dibutylurea

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| ~3330 | N-H stretching | IR |

| 2958-2870 | C-H stretching (aliphatic) | IR |

| ~1630 | C=O stretching (Amide I) | IR, Raman |

| ~1570 | N-H bending (Amide II) | IR, Raman |

| ~1240 | C-N stretching | IR, Raman |

Data compiled from various spectroscopic studies of N,N'-disubstituted ureas. rsc.orgrsc.orgresearchgate.net

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-VWD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of N,N'-Dibutylurea in various matrices. vwr.combjbms.org Due to its polarity, urea and its derivatives can be challenging to retain on standard reversed-phase columns. mtc-usa.com

To achieve effective separation, specialized HPLC methods are often employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is one such approach that provides good retention for highly polar compounds like N,N'-Dibutylurea. mtc-usa.com A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. mtc-usa.com

For quantification, HPLC is commonly coupled with a Variable Wavelength Detector (VWD) or a Diode Array Detector (DAD). N,N'-Dibutylurea exhibits UV absorbance at lower wavelengths, typically around 200-210 nm. This allows for its sensitive detection and quantification in complex mixtures, such as in soil extracts or in the monitoring of chemical reactions. mtc-usa.comresearchgate.net Stability-indicating HPLC methods have also been developed to separate N,N'-Dibutylurea from its potential degradants. nih.gov

Application of Chemometrics for Data Interpretation and Multivariate Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data and extract maximum useful information. nih.gov For a compound like N,N'-Dibutylurea, which can be analyzed by multiple spectroscopic techniques, chemometrics provides powerful tools for data interpretation and multivariate analysis. banglajol.info

When large datasets are generated, for example from online reaction monitoring using FT-NIR or Raman spectroscopy, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are invaluable. nih.govchimarhellas.com PCA can be used to reduce the dimensionality of complex spectral data, identifying the main sources of variation and allowing for the classification of samples based on their spectral fingerprints.

PLS regression is used to build calibration models that can correlate the spectral data with quantitative properties, such as the concentration of N,N'-Dibutylurea. nih.gov This is particularly useful for developing rapid analytical methods for quality control or for monitoring the formation or degradation of the compound in real-time without the need for extensive sample preparation. chimarhellas.com These multivariate techniques enable a more robust and comprehensive analysis of the spectroscopic data than univariate methods alone. banglajol.info

Mechanistic Studies and Computational Chemistry of Dibutylurea Formation and Reactivity

Elucidation of Reaction Mechanisms in Catalytic Processes (e.g., CO2 activation)

The synthesis of urea (B33335) derivatives from carbon dioxide and amines is a significant area of research, aiming to replace toxic reagents like phosgene (B1210022) with a sustainable carbon source. researchgate.net The process hinges on the activation of the CO2 molecule. In its ground state, CO2 is a linear and stable molecule. For it to react with a nucleophile like an amine, it must be "activated," which typically involves bending the molecule. This structural change makes the carbon atom more electrophilic and susceptible to attack.

One strategy for CO2 capture and activation involves the use of superbases or N-heterocyclic carbenes, which react with CO2 to form a more reactive, bent adduct. scienceopen.com This captured and activated CO2 can then undergo in-situ transformation. For example, a liquid amidinium carbonate, formed from a superbase and CO2, can react with n-butylamine to produce dibutyl urea in high yield without additional additives. scienceopen.com While this specific example leads to the symmetrical N,N'-dibutylurea, the principle of activation and subsequent reaction with an amine is a general mechanism.

Catalytic systems are crucial for facilitating this transformation under milder conditions. Various catalysts, including those based on cerium oxide (CeO2) or titanium complexes, have been developed for the synthesis of ureas and related compounds from CO2. nih.govnih.gov The general mechanism on a catalyst surface involves the adsorption and activation of CO2, followed by a nucleophilic attack from the amine. For the formation of 1,1-Dibutylurea, the reacting amine would be dibutylamine (B89481). The catalyst facilitates the reaction by lowering the energy barrier for CO2 bending and stabilizing the intermediates and transition states. Density Functional Theory (DFT) is a key computational tool used to investigate these processes, helping to identify the most likely reaction pathways and the roles of different catalyst sites. rsc.org

Theoretical Modeling of Elementary Steps in Urea Synthesis

Theoretical modeling allows for a step-by-step analysis of a reaction mechanism at the molecular level. The formation of this compound from dibutylamine and a carbonyl source (such as phosgene, an isocyanate, or activated CO2) can be broken down into fundamental elementary steps.

A generalized mechanism, particularly relevant for reactions involving isocyanates or analogous activated species, involves the following key steps:

Complex Formation: The reactants, dibutylamine and the carbonyl source, first form a reactant complex. In catalyzed reactions, the amine (or alcohol in analogous urethane formation) may first form a complex with the catalyst. mdpi.com

Nucleophilic Attack: The nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically the rate-determining step. This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer: The intermediate is zwitterionic and unstable. A proton is transferred from the nitrogen atom (which is now positively charged) to the oxygen atom (which is negatively charged). In catalyzed reactions, the catalyst can play a crucial role in facilitating this proton transfer. mdpi.com

Product Formation: Following proton transfer, the final urea product, this compound, is formed.

Computational models can simulate this entire process, providing a detailed picture of the geometric and electronic changes that occur during the reaction.

Quantum Chemical Calculations (e.g., DFT methods) for Energetics and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for quantifying the energy changes throughout a reaction. nih.gov These calculations are used to map out the potential energy surface of the reaction, identifying stable molecules (reactants, intermediates, products) as minima and transition states as first-order saddle points. fossee.in

The primary goals of these calculations in the context of this compound synthesis are:

Geometry Optimization: To find the lowest energy structure for all species involved in the reaction. youtube.com

Transition State Location and Characterization: Sophisticated algorithms are used to locate the exact geometry of the transition state. youtube.com A key confirmation of a true transition state is the calculation of vibrational frequencies; a transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. fossee.in

The table below presents illustrative data from a DFT study on a model urethane formation reaction, which is mechanistically similar to urea formation. It showcases the type of energetic information that can be obtained from such calculations.

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| Reactant Complex | RC2 | -45.7 |

| Transition State | TS1 | -1.3 |

| Product Complex | PC | -111.4 |

| Product | Product | -90.3 |

This data is for a model system (urethane formation) and serves to illustrate the outputs of quantum chemical calculations. Specific calculations for this compound were not found in the surveyed literature.

Computational Analysis of Molecular Interactions and Conformational Landscapes

Computational methods are also used to study the non-covalent interactions and the three-dimensional shapes (conformations) that a molecule like this compound can adopt. The conformational landscape describes the different possible spatial arrangements of the atoms (conformers) and the energy barriers between them. nih.gov

Molecular Interactions: this compound possesses distinct regions capable of different types of molecular interactions.

Hydrogen Bonding: The urea group contains two N-H bonds that can act as hydrogen bond donors and a carbonyl oxygen (C=O) that is a strong hydrogen bond acceptor. These interactions are crucial in determining how the molecule interacts with itself (in condensed phases) and with other molecules, such as solvents.

Van der Waals Interactions: The two butyl groups are nonpolar and interact primarily through van der Waals forces. These hydrophobic interactions are significant, particularly in aqueous environments. nih.gov Computational studies on general urea-peptide interactions have shown that urea can displace water molecules and form favorable van der Waals interactions with nonpolar side chains. njit.edu

Dipole-Dipole Interactions: The urea moiety has a significant dipole moment, leading to dipole-dipole interactions.

Conformational Landscapes: The flexibility of this compound arises from the rotation around several single bonds, primarily the C-N and C-C bonds. A computational conformational analysis would involve systematically rotating these bonds to find all low-energy conformers. nih.gov Techniques like molecular dynamics (MD) simulations can be used to explore the conformational space and understand the dynamic behavior of the molecule over time. nih.gov This analysis reveals the most stable conformers and the energy required to transition between them, which influences the molecule's physical properties and reactivity.

The table below summarizes the types of molecular interactions relevant to this compound and the computational methods used to study them.

| Type of Interaction | Involving Moiety | Computational Method for Analysis |

|---|---|---|

| Hydrogen Bonding (Donor) | N-H groups | Quantum Mechanics (QM), Molecular Dynamics (MD) |

| Hydrogen Bonding (Acceptor) | C=O group | QM, MD, Radial Distribution Functions |

| Hydrophobic Interactions | Butyl chains | MD, Potential of Mean Force (PMF) Calculations |

| Dipole-Dipole Interactions | Urea group (C=O, N-H) | QM (dipole moment calculation), MD |

Role and Applications of Dibutylurea in Advanced Materials and Supramolecular Systems

N,N'-Dibutylurea in Polymeric Materials Synthesis

The urea (B33335) functional group is a cornerstone in polymer chemistry, prized for the strong, twofold hydrogen bonds it can form, leading to materials with high thermal stability and mechanical strength. N,N'-Dibutylurea serves as a model compound and a direct or indirect building block in the synthesis of specialized polymeric materials.

As a Building Block for Polyurea

Polyureas are a class of polymers synthesized through the reaction of isocyanate and amine compounds. researchgate.net While N,N'-dibutylurea itself is not typically a direct monomer in high molecular weight polyurea chains (which requires difunctional monomers like diamines and diisocyanates), its synthesis and the chemistry of its urea linkage are fundamental to understanding polyurea formation. unibo.itmdpi.com

N,N'-dibutylurea can be synthesized through several routes. A notable method involves the reaction of butyl isocyanate with butylamine (B146782), which proceeds with a 99% yield. core.ac.uk Another approach is the direct synthesis from carbon dioxide and n-butylamine using a CeO₂ catalyst, which can achieve an 84% yield of 1,3-dibutylurea. nii.ac.jp An innovative, solvent- and catalyst-free method involves reacting n-butylamine with catechol carbonate at room temperature, which quantitatively forms 1,3-dibutylurea in one hour. unibo.it These syntheses provide insight into the fundamental reactions that are extended to difunctional molecules to create polyurea polymers. For instance, the reaction of diamines with catechol carbonate is a non-isocyanate route to producing polyureas. unibo.it In some polymerization processes, such as the anionic polymerization of n-butylisocyanate, N,N'-dibutylurea has been identified as a crystalline, low-molecular-weight byproduct, likely formed due to the presence of trace amounts of water. giulionatta.it

Synthesis Routes for Urea and Polyurea

| Product | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| N,N'-Dibutylurea | n-Butylamine, Catechol Carbonate | Room temperature, 1 hour, solvent-free | Quantitative formation, catalyst-free. | unibo.it |

| N,N'-Dibutylurea | n-Butylamine, Carbon Dioxide | CeO₂ catalyst | Direct synthesis using CO₂; 84% yield. | nii.ac.jp |

| Polyurea | Diamine, Catechol Carbonate | Room temperature, one-pot | Innovative isocyanate-free synthesis route. | unibo.it |

| Poly(hexamethylene urea) | Hexamethylene Diisocyanate, Water | Molar ratio of 1:1 | Water-diisocyanate pathway; involves side reactions forming biuret (B89757) structures. | mdpi.com |

| Polyureas | N,N'-diphenyl-4,4′-methylenediphenylene biscarbamate, Diamines | DMSO at 80 °C or TMS at 140 °C | Non-isocyanate route via trans-ureation. | researchgate.net |

Influence on Polymer Properties (e.g., vitrimers)

Vitrimers are a class of polymers that combine the mechanical properties of thermosets with the reprocessability of thermoplastics. researchgate.net This behavior is enabled by dynamic covalent bonds that allow the polymer network topology to rearrange at elevated temperatures without compromising network integrity. nih.govuni-halle.de The incorporation of urea linkages, such as those found in N,N'-dibutylurea, into polymer networks can significantly influence their properties, particularly in creating vitrimer-like materials.

The primary influence of urea groups stems from their ability to form strong and highly directional hydrogen bonds. In poly(urea-urethane) networks, these hydrogen bonds can act as 'additional interactions' or 'polymer stickers'. nih.gov At lower temperatures, these non-covalent interactions effectively reduce chain mobility and can dominate the material's response. nih.gov As the temperature increases, the hydrogen bonds are disrupted, which in turn "unlocks" the mobility required for the dynamic covalent exchange reactions (like disulfide metathesis or transesterification) to occur at an appreciable rate. nih.gov This allows for a distinct separation between the service temperature, where the material is rigid, and the processing temperature, where it becomes fluid-like. This hierarchical control, combining reversible non-covalent interactions with dynamic covalent bonds, is a key strategy in designing vitrimers with tailored viscoelastic properties. nih.govcsic.es The flexible butyl chains, similar to those in dibutylurea, can also contribute to lowering the glass transition temperature (Tg) and increasing the conformational freedom of the polymer chains, which is a prerequisite for developing vitrimers with low topology freezing transition temperatures (Tv). uni-halle.de

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The N,N'-dibutylurea molecule, with its defined hydrogen bond donor and acceptor sites, is an excellent model for studying the foundational principles of this field.

Self-Assembly Principles and Molecular Recognition

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific non-covalent interactions. wikipedia.org The urea group is a powerful motif for directing self-assembly due to its formation of predictable and robust one-dimensional hydrogen-bonding arrays. Molecular recognition, the specific binding of a guest molecule to a complementary host, is the underlying principle of this process. uclouvain.be

The N,N'-dibutylurea structure exemplifies these principles. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This allows urea molecules to form strong, cooperative hydrogen bonds, leading to the formation of tapes or chains in the solid state and in non-polar solvents. Research has shown that the self-assembly process itself can create unique reactive environments. In one remarkable example, a self-assembled Fe₂L₃ mesocate, where the ligands contained amino groups, was shown to catalyze its own post-synthetic modification. rsc.org The reaction of the amino groups with an isocyanate to form a urea linkage was promoted by the multiple internal hydrogen bonds within the assembled structure. This demonstrates that the recognition and assembly process can create a microenvironment that facilitates chemical reactions that would not occur with the individual components in solution. rsc.org

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of a complex between a large 'host' molecule and a smaller 'guest' molecule. wikipedia.org These complexes are held together by non-covalent forces, and their formation relies on molecular recognition, where the host has a cavity or binding site that is sterically and electronically complementary to the guest. wikipedia.orgmdpi.com

N,N'-dibutylurea and its derivatives can participate in host-guest systems in several ways. The urea moiety can act as a recognition site for guests capable of hydrogen bonding, such as anions or complementary neutral molecules. The butyl chains provide hydrophobicity and can be encapsulated within the hydrophobic cavities of larger host molecules like cyclodextrins or pillar[n]arenes. thno.orgsioc-journal.cn

A significant application is the use of the urea functional group as part of a larger, self-assembled host structure. Two-dimensional porous networks can be formed on surfaces through the self-assembly of molecules linked by hydrogen bonds, creating nanocavities that can trap guest molecules. mdpi.com Furthermore, the formation of a urea linkage within a host structure, as seen in the self-catalyzed modification of an iron mesocate, is a sophisticated example of host-guest chemistry. rsc.org In this case, the host assembly recognizes and binds the isocyanate guest, positioning it for a reaction that permanently incorporates it into the structure. rsc.org

Integration into Functional Materials (e.g., push-pull chromophores, additives)

The unique electronic and structural properties of N,N'-dibutylurea allow it to be integrated as a key component in advanced functional materials. A prominent example is its use as a precursor in the synthesis of push-pull chromophores for applications in nonlinear optics.

Push-pull chromophores are organic molecules containing an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. core.ac.ukresearchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is the source of their desirable optical properties. core.ac.ukresearchgate.net

N,N'-dibutylurea is a crucial starting material for synthesizing N,N'-dibutylbarbituric acid, which serves as a potent electron-acceptor moiety in D-π-A chromophores. core.ac.ukresearchgate.netresearchgate.net In a reported synthesis, N,N'-dibutylurea is first generated from butyl isocyanate and butylamine and then treated with malonic acid to yield the barbituric acid derivative. core.ac.uk This acceptor is then reacted with various aldehyde-containing D-π linkers to create a series of push-pull chromophores. core.ac.ukresearchgate.net The butyl substituents from the original dibutylurea are explicitly noted as being advantageous for two reasons: they ensure the chromophore has sufficient solubility in organic solvents, and they maintain the possibility of crystallization, which is essential for detailed structural analysis by X-ray diffraction. core.ac.ukresearchgate.net The electronic properties of these chromophores, such as their reduction potentials and ICT bands, can be systematically tuned by modifying the π-linker. researchgate.net

Properties of Push-Pull Chromophores Derived from N,N'-Dibutylurea

| Chromophore Structure (D-π-A) | π-Linker | First Reduction Potential (E₁/₂(red1)) vs. Fc/Fc⁺ (V) | ICT Absorption Max (λmax) in CH₂Cl₂ (nm) | Reference |

|---|---|---|---|---|

| Dimethylamino - Phenyl - Dibutylbarbituric Acid | 1,4-phenylene | -1.28 | 432 | researchgate.net |

| Dimethylamino - Biphenyl - Dibutylbarbituric Acid | 4,4'-biphenylene | -1.18 | 464 | researchgate.net |

| Dimethylamino - Phenylethenylphenyl - Dibutylbarbituric Acid | (E)-phenylethenylphenyl | -1.19 | 482 | researchgate.net |

| Dimethylamino - Phenylethynylphenyl - Dibutylbarbituric Acid | phenylethynylphenyl | -1.07 | 469 | researchgate.net |

Data extracted from research on D-π-A chromophores using an N,N'-dibutylbarbituric acid acceptor. researchgate.net

Environmental Chemistry and Degradation Pathways of N,n Dibutylurea

Formation as a Degradation Product of Agrochemicals (e.g., Benomyl)

N,N'-Dibutylurea is recognized as a significant degradation product of the fungicide benomyl (B1667996). nih.gov The transformation of benomyl in the environment leads to the formation of several byproducts, including the phytotoxic N,N'-Dibutylurea. nih.gov

The primary pathway for this transformation involves the elimination of n-butyl isocyanate (BIC) from the parent benomyl molecule. nih.govacs.org This process yields methyl 2-benzimidazole carbamate (B1207046) (MBC or carbendazim) and the highly reactive BIC. nih.gov The liberated n-butyl isocyanate can then react with water. This reaction initially forms butylcarbamic acid, which is unstable and rapidly decarboxylates to produce n-butylamine and carbon dioxide. acs.org Subsequently, the n-butylamine reacts with remaining n-butyl isocyanate to form the stable end-product, N,N'-Dibutylurea. acs.org

The rate of benomyl degradation and the consequent formation of DBU are significantly influenced by environmental conditions such as temperature and humidity. nih.gov Studies on Benlate®, a commercial formulation of benomyl, have shown that the formation of DBU is highly dependent on the humidity of the storage environment. nih.gov In aqueous solutions, the reaction of n-butyl isocyanate with water to form DBU follows first-order kinetics, with a reported rate constant between 7.3 x 10⁻⁴ and 8.4 x 10⁻⁴ s⁻¹. acs.org

Detailed research findings on the formation of DBU from benomyl formulations are summarized below.

Table 1: Factors Influencing N,N'-Dibutylurea (DBU) Formation from Benomyl Formulations

| Factor | Observation | Reference |

|---|---|---|

| Precursor Molecule | Benomyl degrades to n-butyl isocyanate (BIC) and methyl 2-benzimidazole carbamate (MBC). | nih.gov |

| Reaction Intermediate | Liberated BIC reacts with n-butylamine (formed from BIC and water) to produce DBU. | acs.org |

| Environmental Conditions | DBU formation is dependent on temperature and highly dependent on humidity. | nih.gov |

| Formulation Type | Under lower humidity, DBU formation rates were higher in dry flowable (DF) formulations than in wettable powder (WP) formulations. | nih.gov |

| Aqueous Kinetics | The formation of DBU from BIC in water follows a first-order reaction with a rate constant of approximately 8.4 x 10⁻⁴ s⁻¹. | nih.govacs.org |

Environmental Fate and Transformation Mechanisms in Soil and Aqueous Systems

The environmental fate of N,N'-Dibutylurea is characterized by its behavior and persistence in soil and water. Studies have shown that the formation and subsequent accumulation of DBU in soils following the application of benomyl-containing fungicides are generally unlikely to reach high levels. nih.gov

In soil, the formation of DBU is influenced by soil water potential and temperature. One study observed DBU formation in two different soils treated with a Benlate 50 DF formulation at a water potential of 0.03 MPa and a temperature of 23°C. nih.gov However, the formation was followed by rapid dissipation of the compound. nih.gov The maximum concentration detected was 0.41 µg/g, which is below levels reported to cause phytotoxicity. nih.gov The persistence of any DBU that does form in soil is expected to be short-lived. nih.gov The degradation half-life of DBU in various soils has been observed to range from 1.4 to 46.5 days. researchgate.net

The transformation pathway in aqueous media begins with the breakdown of benomyl into carbendazim (B180503) and n-butyl isocyanate (BIC). acs.org The BIC then reacts with water to form butylcarbamic acid, which subsequently yields n-butylamine and CO2. The final step is the reaction between n-butylamine and BIC to create DBU. acs.org The formation of DBU from BIC in aqueous solutions is dependent on pH; in solutions with a pH below 6, the reaction is extremely slow. acs.org

Table 2: Environmental Fate of N,N'-Dibutylurea (DBU) in Soil

| Parameter | Finding | Conditions | Reference |

|---|---|---|---|

| Formation in Soil | DBU formation was observed but was not a consistent outcome across all soil types and conditions. | Detected in two soils treated with Benlate 50 DF at 0.03 MPa water potential and 23°C. | nih.gov |

| Maximum Concentration | The highest concentration observed was 0.41 µg/g (0.65% of applied benomyl). | Benlate 50 DF application at 0.03 MPa and 23°C. | nih.gov |

| Persistence | DBU showed rapid dissipation after its initial formation. Persistence is likely to be short-lived. | Following application of Benlate formulations. | nih.gov |

| Degradation Half-life | The half-life of DBU ranged from 1.4 to 46.5 days. | Across several soil types with a single DBU application. | researchgate.net |

Methodologies for Detection and Quantification of Environmental N,N'-Dibutylurea

Accurate detection and quantification of N,N'-Dibutylurea in environmental matrices like soil, water, and plant tissues are essential for monitoring its presence and understanding its fate. Various analytical techniques have been employed for this purpose.

Chromatographic methods are the most common approaches for the analysis of DBU. Gas chromatography (GC) has been utilized for determining DBU formation in water. acs.org For more complex matrices like soil, a combination of chromatographic analysis with specific detectors is often used. One comprehensive study tracked parent compounds and metabolites, including DBU, in soil using chromatographic analysis coupled with radioassay and UV detection. nih.gov This approach is particularly useful when using radiolabeled parent compounds (e.g., ¹⁴C-benomyl) to trace the formation and dissipation of degradation products. nih.gov

Other analytical methods employed in these studies include liquid scintillation counting for quantifying radioactive tracers and post-extraction oxidation of the soil to account for all radiolabeled residues. nih.gov

Table 3: Analytical Methodologies for N,N'-Dibutylurea (DBU) Detection

| Methodology | Application | Matrix | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Determination of DBU formation kinetics. | Water | acs.org |

| Chromatographic Analysis with Radioassay and UV Detection | Tracking of parent compounds (benomyl) and metabolites (DBU). | Soil | nih.gov |

| Liquid Scintillation Counting | Quantification of ¹⁴C-labeled compounds and metabolites, including ¹⁴CO₂. | Soil extracts and trapping solutions | nih.gov |

| Post-extraction Soil Oxidation | Analysis of total ¹⁴C-residues remaining in the soil after extraction. | Soil | nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,1-Dibutylurea / N,N'-Dibutylurea | DBU |

| Benomyl | |

| n-Butyl Isocyanate | BIC |

| Methyl 2-benzimidazole carbamate | MBC, Carbendazim |

| n-Butylamine | BA |

| Butylcarbamic acid |

Emerging Research Directions and Future Perspectives on Dibutylurea Chemistry

Development of More Sustainable Synthetic Routes

Traditional methods for synthesizing urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant environmental and safety risks. nih.govacs.org Consequently, a major thrust in current research is the development of more sustainable and "green" synthetic routes.

One promising approach is the utilization of carbon dioxide (CO2) as a C1 building block. researchgate.net This not only helps in mitigating CO2 emissions but also provides a safer alternative to traditional reagents. researchgate.net Researchers have been exploring the direct carbonylation of amines with CO2 to produce N,N'-disubstituted ureas. researchgate.netresearchgate.netmdpi.com For instance, studies have shown the successful synthesis of N,N'-dibutylurea from 1-butanamine and CO2 using heterogeneous catalysts like manganese oxides (MnO2). researchgate.net The catalytic activity of different manganese oxides was found to follow the order MnO2 > Mn3O4 > Mn2O3 > MnO, with δ-MnO2 showing excellent performance due to its high surface basicity. researchgate.net

Another green alternative involves the use of ethylene (B1197577) carbonate, which can be derived from ethylene oxide and CO2. scispace.comrsc.org The reaction of ethylene carbonate with primary amines in the presence of a solid base catalyst like calcium oxide (CaO) has been shown to be an effective method for producing N,N'-disubstituted ureas, including N,N'-dibutylurea. scispace.com This method is advantageous as it can be performed under mild conditions and the solid catalyst can be easily separated and recycled. scispace.com

Researchers are also investigating solvent-free synthesis methods to further enhance the sustainability of urea production. researchgate.netpsu.edu The reaction of amines with CO2 has been successfully carried out without any catalyst or organic solvent, yielding satisfactory results. psu.edu Additionally, the use of basic ionic liquids like 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH) as a catalyst in solvent-free conditions has shown promise for the synthesis of disubstituted ureas from amines and CO2. researchgate.net

The table below summarizes some of the sustainable synthetic routes being explored for urea derivatives.

| Synthetic Route | Reagents | Catalyst | Key Advantages |

| Carbonylation with CO2 | Amine, CO2 | Manganese Oxides (MnO2), Yttria-stabilized zirconia (YSZ-8) | Utilizes a greenhouse gas as a feedstock, avoids toxic reagents. researchgate.netresearchgate.netmdpi.com |

| Reaction with Ethylene Carbonate | Amine, Ethylene Carbonate | Calcium Oxide (CaO), Immobilized Penicillium expansum lipase (B570770) | Uses a greener reagent, mild reaction conditions, recyclable catalyst. scispace.comrsc.org |

| Solvent-Free Synthesis | Amine, CO2 | Basic Ionic Liquids (e.g., [Bmim]OH) or Catalyst-Free | Reduces waste and environmental impact, simplifies purification. researchgate.netpsu.edu |

| Dehydrogenative Coupling | Amine, Methanol (B129727) | Ruthenium or Manganese Pincer Complexes | Atom-economical, produces H2 as the only byproduct. acs.orgchemrxiv.org |

Exploration of Novel Catalytic Systems

The efficiency and selectivity of urea synthesis are heavily dependent on the catalytic system employed. Consequently, a significant area of research is the exploration of novel and more effective catalysts.

Recent advancements include the use of earth-abundant metal catalysts, such as those based on manganese and iron, as alternatives to expensive and rare metals. chemrxiv.orgwhiterose.ac.uk Manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of amines and methanol to produce ureas, with hydrogen gas as the only byproduct, making the process highly atom-economical. chemrxiv.org Similarly, copper and iron-based catalysts have been successfully used for the synthesis of urea derivatives from CO2 and various amines with reduced reaction times. whiterose.ac.uk

Heterogeneous catalysts are also gaining considerable attention due to their ease of separation and recyclability. mdpi.comscispace.com As mentioned earlier, metal oxides like MnO2 and CaO have demonstrated good catalytic activity. researchgate.netscispace.com Furthermore, yttria-stabilized zirconia (YSZ-8) has been identified as an effective heterogeneous catalyst for the carbonylation of aliphatic primary amines with CO2, with the presence of oxygen vacancies in the catalyst being crucial for the activation of CO2. mdpi.com

In an innovative approach, researchers have utilized enzymes as catalysts. Immobilized Penicillium expansum lipase on magnetic nanoparticles has been used as a highly recoverable and magnetically separable catalyst for the synthesis of 1,3-dibutylurea from ethylene carbonate and butylamine (B146782). rsc.orgrsc.org This biocatalytic approach aligns well with the principles of green chemistry. rsc.org

The development of multifunctional catalysts is another emerging trend. For instance, a Pd/C-catalyzed carbonylation of nitroarenes using Mo(CO)6 as a CO source has been developed for the synthesis of unsymmetrical urea derivatives. nih.gov The use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)2), as a coupling mediator for the synthesis of unsymmetrical ureas from amides and amines represents a novel metal-free approach. mdpi.com

The table below highlights some of the novel catalytic systems being investigated.

| Catalyst Type | Example | Application | Key Features |

| Earth-Abundant Metal Catalysts | Manganese Pincer Complexes, Copper/Iron Oxides | Dehydrogenative coupling of amines and methanol, Carbonylation with CO2 | Cost-effective, environmentally benign. chemrxiv.orgwhiterose.ac.uk |

| Heterogeneous Catalysts | MnO2, CaO, YSZ-8 | Carbonylation with CO2, Reaction with Ethylene Carbonate | Easy to separate and recycle, enhances process sustainability. researchgate.netmdpi.comscispace.com |

| Biocatalysts | Immobilized Penicillium expansum lipase | Synthesis from Ethylene Carbonate and Butylamine | Green and sustainable, operates under mild conditions. rsc.orgrsc.org |

| Metal-Free Catalysts | Hypervalent Iodine Reagents (PhI(OAc)2) | Coupling of amides and amines to form unsymmetrical ureas | Avoids the use of toxic transition metals. mdpi.com |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of 1,1-Dibutylurea. Advanced in-situ characterization techniques are playing an increasingly important role in providing real-time insights into these processes.

Spectroscopic methods are at the forefront of these efforts. In-situ Raman spectroscopy and synchrotron X-ray powder diffraction (XRPD) have been used to monitor mechanochemical reactions, such as the synthesis of calcium urea phosphate, providing quantitative data on reaction kinetics and identifying intermediates. rsc.orgresearchgate.net These techniques have revealed autocatalytic effects where a product of the reaction, like water, can accelerate the transformation. rsc.orgIn-situ attenuated total reflection surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) and Raman spectroscopy are also powerful tools for studying the electrochemical synthesis of urea, allowing for the observation of bond formation and the identification of intermediates on the catalyst surface. acs.orgoaepublish.com

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the electronic structure and local coordination environment of the catalyst's active sites. acs.orgmdpi.com This is particularly valuable for understanding how the catalyst structure changes during the reaction and influences its activity. acs.org

Electron microscopy techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) , often coupled with energy-dispersive X-ray spectroscopy (EDX) , are used to characterize the morphology and elemental composition of catalysts and materials. mdpi.commdpi.com These techniques are essential for relating the physical and chemical properties of the catalyst to its performance. whiterose.ac.uk

The combination of multiple in-situ techniques provides a comprehensive picture of the reaction dynamics. For example, merging in-situ XRPD and Raman spectroscopy allows for simultaneous monitoring of both the crystalline and amorphous phases during a mechanochemical reaction. beilstein-journals.org

| Technique | Information Provided | Application Example |

| In-situ Raman Spectroscopy | Real-time monitoring of chemical bond formation and disappearance, identification of intermediates. rsc.orgresearchgate.net | Monitoring the mechanochemical synthesis of urea-based compounds. rsc.orgresearchgate.net |

| In-situ Synchrotron XRPD | Tracking changes in crystalline phases during a reaction. rsc.orgresearchgate.net | Studying the kinetics of solid-state reactions. rsc.orgresearchgate.net |

| In-situ ATR-SEIRAS | Probing adsorbates and intermediates on catalyst surfaces during electrochemical reactions. acs.org | Investigating the mechanism of urea electrosynthesis. acs.org |

| In-situ XAS (XANES/EXAFS) | Determining the electronic state and local coordination environment of catalyst active sites. acs.orgmdpi.com | Understanding the dynamic behavior of single-atom catalysts. acs.org |

| SEM/TEM with EDX | Characterizing the morphology, structure, and elemental composition of materials. mdpi.commdpi.com | Relating catalyst structure to its catalytic performance. whiterose.ac.uk |

Expanding Applications in Functional Materials and Supramolecular Chemistry

Beyond its synthesis, research is actively exploring the incorporation of this compound and its derivatives into functional materials and supramolecular assemblies. The ability of the urea group to form strong hydrogen bonds makes it an excellent building block for creating ordered structures.

In the realm of supramolecular chemistry , urea derivatives are used to construct complex, self-assembling systems. These structures can have applications in areas such as anion recognition and sensing. beilstein-journals.orgresearchgate.net The specific arrangement of urea groups can create binding pockets that are selective for certain anions.

The synthesis of polyureas is another significant area of application. Polyureas are versatile plastics with uses in coatings, adhesives, and biomedical applications. chemrxiv.org Emerging research focuses on sustainable routes to polyureas, for instance, through the dehydrogenative coupling of diamines and methanol using manganese catalysts. chemrxiv.org A solvent- and catalyst-free approach using catechol carbonate as a carbonyl source has also been developed for the synthesis of polyureas from bio-based diamines. unibo.it

Urea derivatives are also being investigated for their role in the creation of other functional materials. For example, 3,3'-(4-methyl-1,3-phenylene)bis(this compound) is a commercially available compound with potential applications in materials science. sigmaaldrich.com Furthermore, the reaction of 1,3-dibutylurea with other molecules can lead to new derivatives with specific properties, such as barbituric acid derivatives. researchgate.net

Interdisciplinary Research with Environmental Science and Green Chemistry Principles

The development of sustainable chemical processes is intrinsically linked to environmental science and the principles of green chemistry. pcc.eumdpi.com Research on this compound is increasingly being guided by these principles, which advocate for waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency, among others. pcc.eucore.ac.uk

The focus on using CO2 as a feedstock is a prime example of applying green chemistry principles to reduce the carbon footprint of chemical manufacturing. researchgate.netrsc.org Similarly, the development of catalytic systems based on earth-abundant metals and the use of biocatalysts align with the goal of creating more environmentally friendly processes. rsc.orgchemrxiv.org The move towards solvent-free reactions or the use of greener solvents like water further underscores this trend. researchgate.netresearchgate.net

From an environmental science perspective, understanding the fate and impact of this compound and related compounds in the environment is crucial. For instance, N,N'-dibutylurea is known to be a degradation product of the fungicide benomyl (B1667996). researchgate.netfigshare.comchemicalbook.com Studies have investigated its degradation in soil and its potential effects on plants, such as reducing photosynthesis and growth. researchgate.netashs.org This research is vital for assessing the environmental risks associated with the use of certain agrochemicals and for developing strategies to mitigate their impact. researchgate.netsci-hub.se The accelerated degradation of N,N'-dibutylurea upon repeated application in soil highlights the complex interactions between chemicals and the soil microbiome. researchgate.net

The interdisciplinary approach, combining chemical synthesis with environmental impact assessment, is essential for the responsible development and application of this compound and other chemical compounds.

Q & A

Basic: What are the most effective methods for synthesizing 1,1-Dibutylurea, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of this compound typically involves the reaction of butylamine with a urea precursor (e.g., carbonyl diimidazole or phosgene derivatives). Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (80–100°C) often accelerate reaction kinetics but may increase side-product formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) can enhance nucleophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Molar ratios : A 2:1 ratio of butylamine to carbonyl source ensures stoichiometric excess for complete substitution.

To validate reproducibility, document all conditions in the experimental section, including purification methods (e.g., recrystallization or column chromatography) and yield calculations. Cross-reference with NMR (¹H, ¹³C) and FT-IR data to confirm structural integrity .

Advanced: How can computational chemistry models predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:

- Solvent effects : Use the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvation energies in solvents like water, ethanol, or toluene.

- Reaction pathways : Map potential energy surfaces for hydrolysis or thermal decomposition.

- Hydrogen-bonding networks : Analyze dimerization tendencies via Natural Bond Orbital (NBO) analysis.

Validate computational results against experimental data (e.g., kinetic studies, solubility tests) and ensure transparency by reporting basis sets, convergence criteria, and software versions (e.g., Gaussian 16). Address discrepancies by refining solvent parameters or exploring alternative transition states .